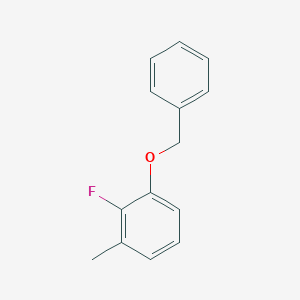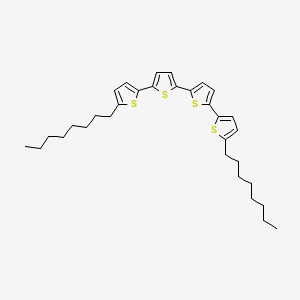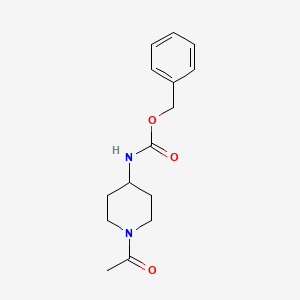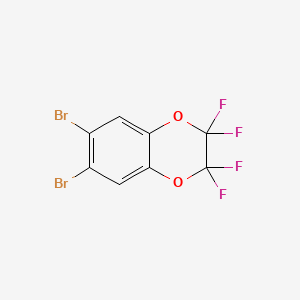
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin, 98% (hereafter referred to as 6,7-Dibromo-TBD) is an organic compound with a unique structure and properties. It is a halogenated compound, containing two bromine atoms, and four fluorine atoms. 6,7-Dibromo-TBD is used in a wide range of scientific research applications, due to its unique structure and properties.
Scientific Research Applications
6,7-Dibromo-TBD has a variety of scientific research applications. It has been used in the study of the structure and function of enzymes, as well as in the study of drug-receptor interactions. It has also been used in the study of gene expression and regulation, as well as in the study of the structure and function of proteins. Additionally, 6,7-Dibromo-TBD has been used in the study of the structure and function of cell membranes, as well as in the study of the structure and function of DNA.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-TBD is not completely understood. However, it is believed that 6,7-Dibromo-TBD binds to certain proteins and enzymes, and modulates their activity. It is also believed that 6,7-Dibromo-TBD can interact with certain receptors, and modulate their activity.
Biochemical and Physiological Effects
6,7-Dibromo-TBD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to modulate the activity of certain receptors. Additionally, 6,7-Dibromo-TBD has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects.
Advantages and Limitations for Lab Experiments
The advantages of using 6,7-Dibromo-TBD in lab experiments include its ability to interact with certain proteins and enzymes, and its ability to modulate the activity of certain receptors. Additionally, 6,7-Dibromo-TBD is relatively stable and non-toxic, making it a suitable choice for laboratory experiments. The main limitation of using 6,7-Dibromo-TBD in lab experiments is that its mechanism of action is not fully understood.
Future Directions
The future directions for 6,7-Dibromo-TBD include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its synthesis and its use as a drug delivery system could be beneficial. Finally, further research into its potential use as a diagnostic tool could be beneficial.
Synthesis Methods
6,7-Dibromo-TBD can be synthesized from a variety of starting materials, including 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin (TFBD), and bromine. The synthesis of 6,7-Dibromo-TBD from TFBD and bromine is a two-step process. First, the TFBD is treated with a brominating agent, such as N-bromosuccinimide (NBS). This reaction results in the formation of 6,7-dibromo-TFBD. Second, the 6,7-dibromo-TFBD is treated with a reducing agent, such as sodium borohydride (NaBH4). This reaction results in the formation of 6,7-Dibromo-TBD.
properties
IUPAC Name |
6,7-dibromo-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F4O2/c9-3-1-5-6(2-4(3)10)16-8(13,14)7(11,12)15-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMDABCIDYOMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC(C(O2)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

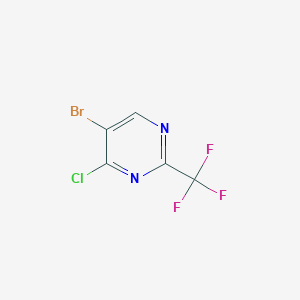

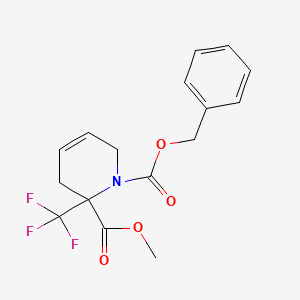
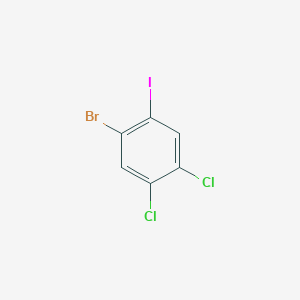
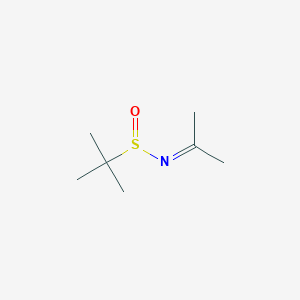
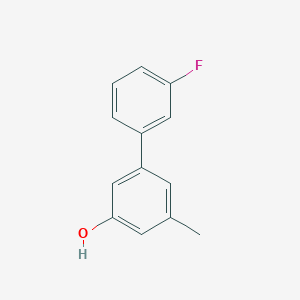
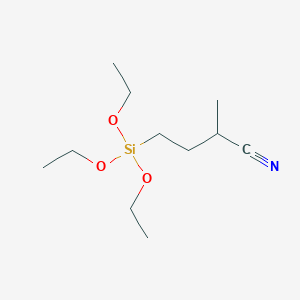
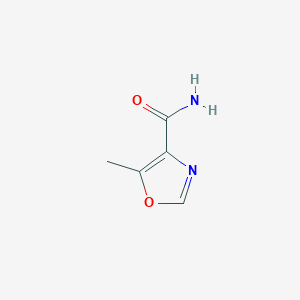
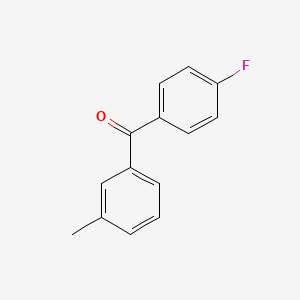
![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)

